![molecular formula C19H19NO2S B11763564 4-[4-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11763564.png)
4-[4-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde is an organic compound that features a morpholine ring attached to a benzoyl group, which is further connected to a thiobenzaldehyde moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde typically involves multiple steps. One common method starts with the preparation of 4-(Morpholin-4-ylmethyl)benzoic acid, which is then converted to its corresponding benzoyl chloride. This intermediate is then reacted with thiobenzaldehyde under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The thiobenzaldehyde moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiobenzaldehyde moiety can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Applications De Recherche Scientifique
4-[4-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[4-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde involves its ability to interact with specific molecular targets. The morpholine ring can form hydrogen bonds with proteins, while the benzoyl and thiobenzaldehyde groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes and other proteins, leading to changes in biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-isopropyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide: This compound also features a morpholine ring and a benzoyl group, but with different substituents.
3-(Morpholin-4-ylmethyl)-1,3-Benzothiazole-2-Thione: This compound has a similar morpholine ring but is connected to a benzothiazole moiety.
Uniqueness
4-[4-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde is unique due to the presence of both a benzoyl group and a thiobenzaldehyde moiety, which allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds.
Propriétés
Formule moléculaire |
C19H19NO2S |
|---|---|
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
4-[4-(morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde |
InChI |
InChI=1S/C19H19NO2S/c21-19(18-7-3-16(14-23)4-8-18)17-5-1-15(2-6-17)13-20-9-11-22-12-10-20/h1-8,14H,9-13H2 |
Clé InChI |
XERHSQIHSVHZNN-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


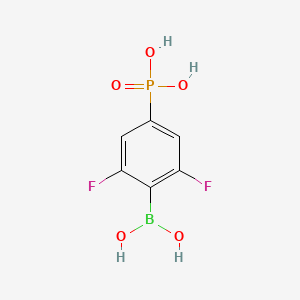
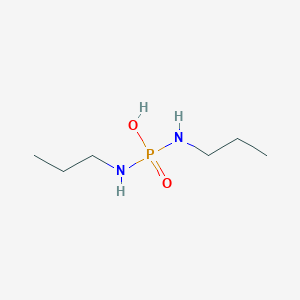
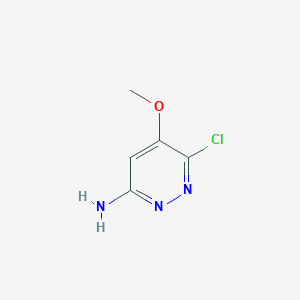

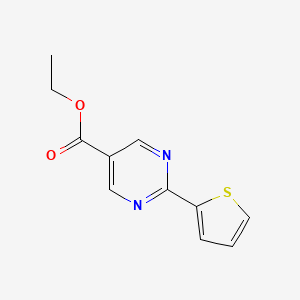
![{Bis[(potassiooxy)sulfonyl]amino}oxidanyl](/img/structure/B11763522.png)
![7-(tert-Butoxycarbonyl)-1-oxo-2,7-diazaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B11763527.png)
![2-(4-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11763532.png)
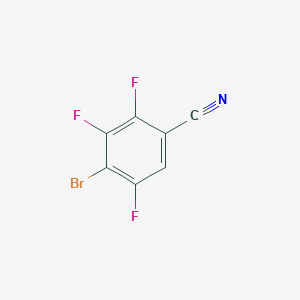
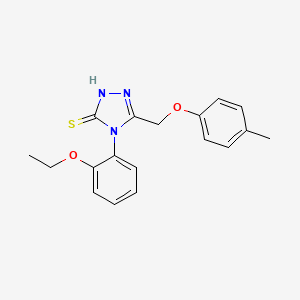
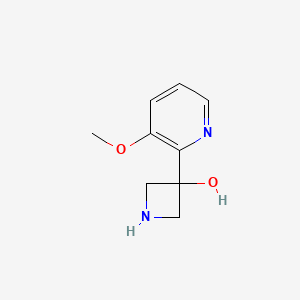
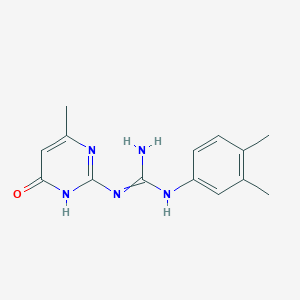

![tert-Butyl octahydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B11763571.png)
